1-Hydroxy-4-methylanthraquinone
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Overview
Description
1-Hydroxy-4-methylanthraquinone is an organic compound with the molecular formula C15H10O3. It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. This compound is known for its vibrant color and is often used as a dye. It is also referred to as 1-hydroxy-4-methyl-9,10-anthraquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-4-methylanthraquinone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 1-hydroxy-4-methylanthracene with phthalic anhydride, followed by oxidation. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of halogenated or nitrated anthraquinone derivatives.
Scientific Research Applications
1-Hydroxy-4-methylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments for textiles and
Properties
CAS No. |
645389-64-6 |
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Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-hydroxy-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7,16H,1H3 |
InChI Key |
XKZOFQRVODTSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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